

# Fendiline Hydrochloride: A Technical Guide for Researchers

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## Compound of Interest

Compound Name: Fendiline Hydrochloride

Cat. No.: B1672497

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**Fendiline Hydrochloride**, a diphenylalkylamine derivative, is a compound with a dual mechanism of action that has garnered interest in both cardiovascular research and oncology. This technical guide provides an in-depth overview of its core properties, mechanism of action, and relevant experimental protocols for research and drug development professionals.

## Core Properties

**Fendiline Hydrochloride** is characterized by the following chemical and physical properties:

Property	Value	Citation
CAS Number	13636-18-5	[1][2][3][4][5]
Molecular Weight	351.91 g/mol	[2][4][5]
Molecular Formula	C <sub>23</sub> H <sub>25</sub> N·HCl	[2][4]

## Mechanism of Action

**Fendiline Hydrochloride** exhibits two primary pharmacological activities: blockade of L-type calcium channels and inhibition of K-Ras plasma membrane localization.

## L-type Calcium Channel Blockade

Fendiline acts as a non-selective blocker of L-type calcium channels, a property that underlies its initial development as a coronary vasodilator for the treatment of angina.[6] This action inhibits the influx of calcium ions into cardiac and vascular smooth muscle cells, leading to vasodilation.[6]

## Inhibition of K-Ras Plasma Membrane Localization

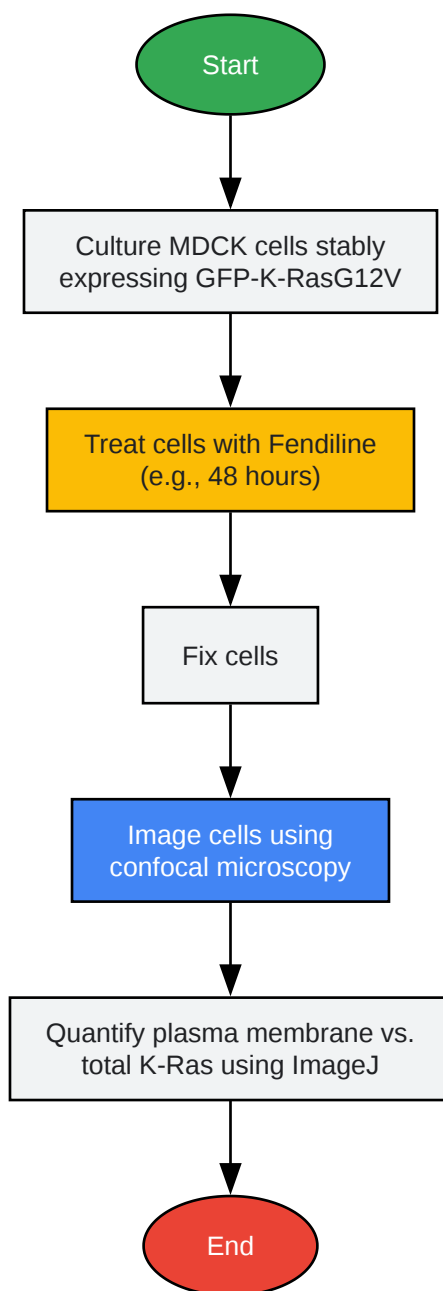
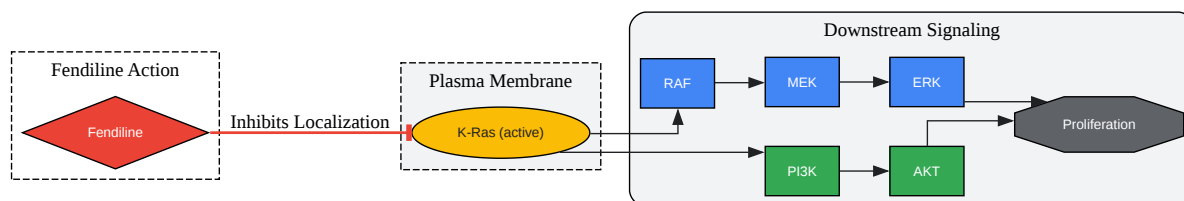
More recently, Fendiline has been identified as a specific inhibitor of the plasma membrane localization of the K-Ras isoform, without affecting H-Ras or N-Ras.[1][4] This effect is independent of its calcium channel blocking activity.[1] By preventing K-Ras from associating with the plasma membrane, Fendiline effectively blocks its downstream signaling pathways, which are crucial for cell growth, differentiation, and survival.[1][5] This has significant implications for its potential as an anticancer therapeutic, particularly in tumors with oncogenic K-Ras mutations.[1]

## Key Pharmacological Data

Parameter	Value	Target/System	Citation
IC <sub>50</sub>	17 µM	L-type Calcium Channels	[7][8]
IC <sub>50</sub>	9.64 µM	K-Ras Plasma Membrane Localization	[2][8]
K <sub>d</sub>	2.6 µM	α2-adrenergic receptor	[9]

## Signaling Pathways Affected by Fendiline

Fendiline's inhibition of K-Ras localization leads to the downregulation of key downstream signaling pathways implicated in cancer cell proliferation and survival.



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